molecular formula C22H18FN3O2 B3462153 2-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide

2-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide

Cat. No.: B3462153
M. Wt: 375.4 g/mol
InChI Key: GJANTYZGBWEKOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide is a synthetic organic compound with a complex structure that includes a benzimidazole core, a phenoxyethyl group, and a fluorinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the phenoxyethyl group: This step involves the alkylation of the benzimidazole core with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate.

    Fluorination and benzamide formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the benzimidazole core or the benzamide moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorinated benzamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium carbonate can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its complex structure.

    Material Science: The compound’s unique properties could be leveraged in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The phenoxyethyl group may enhance binding affinity, while the fluorinated benzamide moiety could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(2-phenylethyl)benzamide
  • 2-fluoro-N-(2-fluorophenyl)benzamide
  • 2-fluoro-N-(2-hydroxyphenyl)benzamide

Uniqueness

2-fl

Properties

IUPAC Name

2-fluoro-N-[1-(2-phenoxyethyl)benzimidazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2/c23-18-11-5-4-10-17(18)21(27)25-22-24-19-12-6-7-13-20(19)26(22)14-15-28-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJANTYZGBWEKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
2-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide
Reactant of Route 3
Reactant of Route 3
2-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide
Reactant of Route 4
Reactant of Route 4
2-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide
Reactant of Route 5
Reactant of Route 5
2-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide
Reactant of Route 6
Reactant of Route 6
2-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.